3-Phénoxy-1-(pyrrolidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

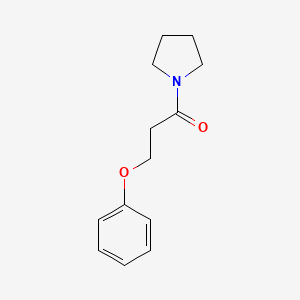

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a phenoxy group attached to a propanone backbone, which is further linked to a pyrrolidine ring

Applications De Recherche Scientifique

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-phenoxypropanoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Comparaison Avec Des Composés Similaires

3-(1-Pyrrolidinyl)-1-propanol: Similar structure but with a hydroxyl group instead of a phenoxy group.

1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and a pyridine ring, showing different biological activities.

Uniqueness: 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is unique due to the combination of its phenoxy group and pyrrolidine ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Activité Biologique

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, neuroactive, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is C13H17NO2, with a molar mass of approximately 219.29 g/mol. The compound features a phenoxy group and a pyrrolidine ring, which are believed to contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved.

Neuroactive Properties

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one has also been investigated for its neuroactive properties. Preliminary findings suggest that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.

Case Study: Neurotransmitter Interaction

A study evaluating the binding affinity of 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one to various neurotransmitter receptors found that it exhibited notable affinity for serotonin receptors. This interaction could potentially lead to antidepressant effects similar to those observed with established SSRIs (Selective Serotonin Reuptake Inhibitors).

Synthesis and Derivatives

The synthesis of 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route includes the reaction of pyrrolidine with appropriate phenoxyacetic acid derivatives under controlled conditions.

| Synthesis Step | Reagents | Conditions |

|---|---|---|

| Step 1 | Pyrrolidine + Phenoxyacetic acid | Reflux in solvent |

| Step 2 | Acylation agent (e.g., acetic anhydride) | Stirring at room temperature |

This method allows for the introduction of the pyrrolidine moiety while preserving the integrity of the phenoxy group.

Comparative Analysis with Similar Compounds

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one shares structural similarities with several other compounds, each exhibiting unique biological activities:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 3-(Piperazin-1-yloxy)-propanol derivatives | Contains piperazine ring | Antibacterial activity |

| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Contains piperazine and pyridine rings | Antidepressant effects |

The unique combination of the phenoxy group and pyrrolidine ring in 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one may confer distinct chemical and biological properties compared to these similar compounds.

Propriétés

IUPAC Name |

3-phenoxy-1-pyrrolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(14-9-4-5-10-14)8-11-16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFUTEXWESZWJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.